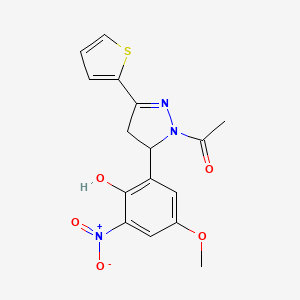

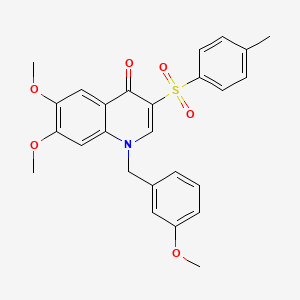

![molecular formula C23H21N3O2S B2543393 3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 690642-58-1](/img/structure/B2543393.png)

3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, is a functionalized thieno[2,3-b]pyridine. Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound suggests that it may have interesting chemical properties and biological activities, which could be valuable in pharmaceutical research and development.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridines has been reported using multicomponent condensation reactions. This method involves the reaction of aromatic and heteroaromatic aldehydes with cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups . Although the specific synthesis of 3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is not detailed in the provided papers, it is likely that a similar multicomponent reaction strategy could be employed for its synthesis.

Molecular Structure Analysis

X-ray structural analysis has been used to study the molecular structure of similar thieno[2,3-b]pyridine derivatives . These studies are crucial as they provide detailed information about the molecular geometry, which can influence the compound's reactivity and interaction with biological targets. The presence of various substituents on the thieno[2,3-b]pyridine core, such as amino groups, aryl groups, and carboxamide functionalities, can significantly affect the compound's electronic properties and, consequently, its biological activity.

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-b]pyridine derivatives can be quite diverse. For instance, the amino group present in these compounds can participate in various reactions, such as acylation or alkylation, to yield a wide range of products . The specific reactions of 3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide would depend on the reactivity of its functional groups and the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect properties such as solubility, melting point, and stability. These properties are important for the compound's application in drug design, as they determine how the compound can be formulated and delivered in a biological system.

Biological Activity

Although the provided papers do not specifically discuss the biological activity of 3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, they do mention the evaluation of tumor cell growth inhibition by related methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates . Some of these compounds have shown to induce apoptosis in the NCI-H460 cell line, which suggests that the compound may also possess antitumor properties that could be explored in future studies .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound 3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, as part of the thieno[2,3-b]pyridine class, has been explored for its potential in antimicrobial applications. Thieno[2,3-b]pyridines have been synthesized and investigated for their in vitro antimicrobial activities. For instance, a study synthesized various thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, examining their antimicrobial effectiveness. Such compounds, including those structurally related to 3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, have demonstrated promising antimicrobial properties, which could be beneficial in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Antiproliferative Activity

Another significant area of research involving 3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is its antiproliferative activity. Studies have indicated that certain 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines exhibit antiproliferative effects, particularly against enzymes like phospholipase C. Modifications to the compound's structure, such as altering the 3-amino and 2-aryl carboxamide functionalities, have shown to impact its activity, with certain alterations enhancing its antiproliferative properties. This suggests that 3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide could be a candidate for further exploration in cancer research and treatment (van Rensburg et al., 2017).

Eigenschaften

IUPAC Name |

3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-12-4-5-15(10-13(12)2)18-11-17(14-6-8-16(28-3)9-7-14)19-20(24)21(22(25)27)29-23(19)26-18/h4-11H,24H2,1-3H3,(H2,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAHHPQFVJNRQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetamide](/img/structure/B2543317.png)

![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)